4-Amino-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related 2-aminobenzene-1,3-dicarbonitriles derivatives has been explored for their corrosion inhibition properties on mild steel in acidic solutions, suggesting a method of synthesis that might be adaptable for 4-Amino-5-nitrobenzene-1,2-dicarbonitrile (Verma, Quraishi, & Singh, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated through various techniques, including X-ray diffraction and spectroscopy, to understand the electronic and geometric configuration that contributes to their reactivity and interactions (Geiger & Parsons, 2014).
Chemical Reactions and Properties
4-Amino-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including interactions with amines and acids, forming diverse derivatives. These reactions are crucial for its application in corrosion inhibition and potentially in material synthesis (Menezes et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the application potential of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile. Studies on related compounds provide insights into how substituents on the benzene ring affect these properties (Zhang, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations, are critical for the practical application of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile. Research on similar nitrobenzene derivatives reveals the impact of nitro and amino groups on the chemical behavior of these compounds (Hartshorn et al., 1988).
Scientific Research Applications
Corrosion Inhibition
4-Amino-5-nitrobenzene-1,2-dicarbonitrile derivatives have been investigated for their corrosion inhibition properties. Studies have shown that certain derivatives can significantly inhibit the corrosion of metals in acidic and alkaline environments. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives were found to be effective corrosion inhibitors for mild steel in 1 M HCl, with one derivative exhibiting an inhibition efficiency of 97.83% at a concentration of 100 mg/L. These inhibitors are mixed-type and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, suggesting a strong and efficient inhibition mechanism through the formation of a protective layer on the metal surface (Verma, Quraishi, & Singh, 2015).
Crystal Structure Analysis
The crystal structure of 4-nitrobenzene-1,2-dicarbonitrile has been detailed, highlighting its supramolecular layers with zigzag topology, sustained by C—H⋯N interactions. This structural insight is crucial for understanding the material's physical properties and potential applications in designing new molecular materials (Jan et al., 2014).
Material Science
Research has also explored the use of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile and its derivatives in material science, particularly in the synthesis of novel compounds with potential applications in electronics, photonics, and as gelators for supramolecular gels. For instance, derivatives have been used to create low molecular weight gelators (LMWGs) with remarkable load-bearing, moldable, and self-healing properties. These materials, derived from simple organic salts of amino acids, showcase the potential for stress-bearing applications due to their supramolecular non-covalent interactions (Sahoo et al., 2012).
Safety And Hazards
While there is limited specific information available on the safety of this compound, it is essential to handle it with care due to its potential toxicity. Always follow proper laboratory safety protocols when working with any chemical substance.
Future Directions
Research on 4-Amino-5-nitrobenzene-1,2-dicarbonitrile can explore its applications beyond pigments. Investigating its reactivity, potential pharmaceutical properties, and further synthetic modifications could lead to exciting developments.
properties
IUPAC Name |
4-amino-5-nitrobenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTXCLAXNPIBPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-nitrobenzene-1,2-dicarbonitrile |
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